![molecular formula C9H6BrClS B2402635 5-溴-2-氯甲基-苯并[b]噻吩 CAS No. 50638-17-0](/img/structure/B2402635.png)

5-溴-2-氯甲基-苯并[b]噻吩

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

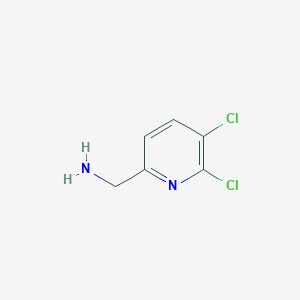

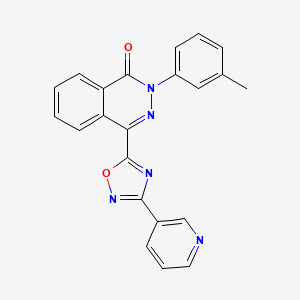

5-Bromo-2-chloromethyl-benzo[b]thiophene is a sulfur-containing heterocyclic compound that belongs to the benzo[b]thiophene class. It has a molecular formula of C9H6BrClS .

Synthesis Analysis

Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions. An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . A one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides has also been reported .Molecular Structure Analysis

The molecular weight of 5-Bromo-2-chloromethyl-benzo[b]thiophene is 261.56. A similar compound, Benzo[b]thiophene, 2-[(5-bromo-2-fluorophenyl)chloromethyl]-, has a molecular formula of C15H9BrClFS and a molecular weight of 355.65 .Chemical Reactions Analysis

Benzothiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Electrophilic, nucleophilic, and radical substitutions are very different, not only in the reagents and reaction conditions required, but also in the history of their development .Physical And Chemical Properties Analysis

The boiling point of Benzo[b]thiophene, 2-[(5-bromo-2-fluorophenyl)chloromethyl]- is predicted to be 433.9±40.0 °C and its density is predicted to be 1.580±0.06 g/cm3 .科学研究应用

合成及化学反应

5-溴-2-氯甲基-苯并[b]噻吩已用于各种合成和化学反应研究中。例如,取代的苯并[b]噻吩的合成,其中在不同位置用甲基、甲氧基、氯、溴和硝基等基团取代的化合物,已使用涉及噻吩基乙缩醛和酮环化的方法实现。此过程展示了苯并[b]噻吩衍生物在创建一系列化学多样性化合物中的多功能性 (Pié & Marnett, 1988).

药物和药用化学

在药物和药用化学领域,已探索了苯并[b]噻吩衍生物,包括类似于5-溴-2-氯甲基-苯并[b]噻吩的衍生物。这些化合物显示出产生药理活性物质的潜力,正如在研究中强调的那样,其中合成了各种苯并[b]噻吩衍生物并评估了它们的生物活性 (Chapman et al., 1969).

催化和有机反应

5-溴-2-氯甲基-苯并[b]噻吩也与专注于催化和有机反应机理的研究有关。例如,开发了一种以氯化钠为亲电氯源的铜催化亲电氯环化方法,以生成高度官能化的苯并[b]噻吩。这种方法代表了合成化学领域的一种创新方法,扩大了创建新化合物的可能性 (Walter et al., 2019).

安全和危害

Safety precautions for handling 5-Bromo-2-chloromethyl-benzo[b]thiophene include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

属性

IUPAC Name |

5-bromo-2-(chloromethyl)-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAZHKPEAOIZCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(S2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2402556.png)

![N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride](/img/structure/B2402566.png)

![5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2402569.png)

![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2402570.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2402572.png)

![1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene](/img/structure/B2402573.png)